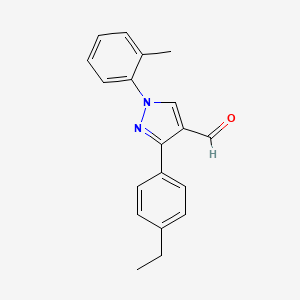
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research for its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
- Antimicrobial Agents: New series of pyrazole derivatives have demonstrated potential as antimicrobial agents. For example, the synthesis of compounds involving pyrazole-carbaldehyde structures has shown broad-spectrum antimicrobial activities, particularly against bacterial and fungal strains. Such compounds can be considered as good inhibitors of bacterial enzymes, as supported by in silico molecular docking studies (Bhat et al., 2016).
- Antioxidant Properties: Some synthesized pyrazole derivatives also display moderate to good antioxidant activities. This suggests their potential use in combating oxidative stress-related disorders (Bhat et al., 2016).
Chemical Synthesis and Characterization
- Chitosan Schiff Bases: Pyrazole derivatives have been used to form Schiff bases with chitosan. These bases exhibit significant antimicrobial activity and are characterized by various analytical methods including spectral analysis and thermogravimetric analysis (Hamed et al., 2020).
- Nonlinear Optical Properties: Pyrazole-based derivatives have been studied for their nonlinear optical properties. The synthesis of such compounds involves a detailed characterization process, including spectroscopic analysis, which reveals their potential in optical applications (Lanke & Sekar, 2016).
Biological Investigations
- Antimicrobial and Antioxidant Studies: The synthesis of pyrazole fused pyrans, characterized by spectroscopic methods, demonstrates in vitro antimicrobial and antioxidant activities. This includes efficacy against different bacterial and fungal strains, as well as free radical scavenging abilities (Gurunanjappa et al., 2016).
- Anti-inflammatory and Analgesic Activities: Synthesis of pyrazole analogues has been explored for their potential anticonvulsant and analgesic activities. The compounds synthesized using the Knoevenagel condensation reaction showed promising results in in vivo tests for these properties (Viveka et al., 2015).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-15-8-10-16(11-9-15)19-17(13-22)12-21(20-19)18-7-5-4-6-14(18)2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNHMPRMYVVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)
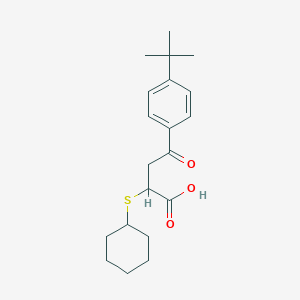
![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)
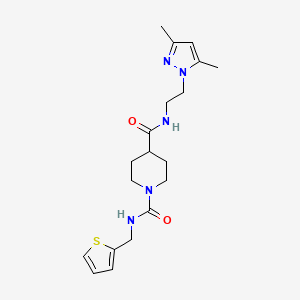
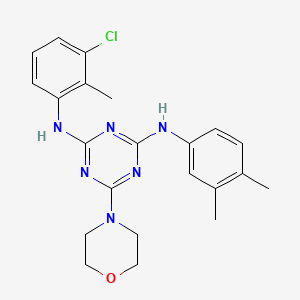
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)
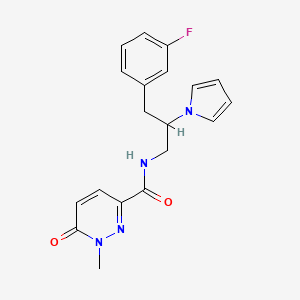

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)